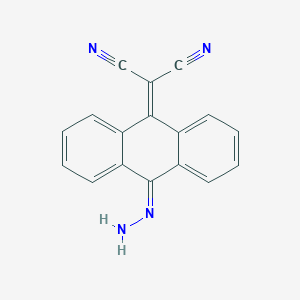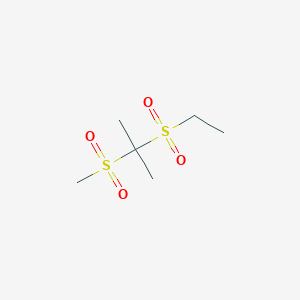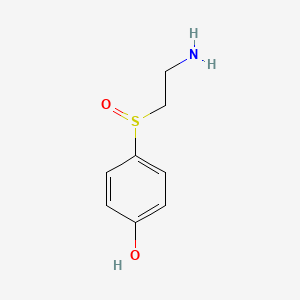
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is a fluorinated organic compound with the molecular formula C5H2Cl2F9O. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. It is used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol typically involves the fluorination of chlorinated butanol derivatives. One common method includes the reaction of 3,3-dichloro-1,1,1,4,4,4-hexafluorobutane with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the desired product with minimal impurities. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of hexafluorobutanone or hexafluorobutanoic acid.
Reduction: Production of hexafluorobutanol or hexafluorobutane.
Substitution: Generation of various substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to active sites or altering protein conformation. Its high electronegativity and steric hindrance contribute to its effectiveness in these roles.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
- 1,1,1,4,4,4-Hexafluoro-2-butanol
- 3,3-Dichloro-1,1,1,4,4,4-hexafluorobutene
Uniqueness
3,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol stands out due to its trifluoromethyl group, which imparts additional stability and reactivity compared to similar compounds. This unique structure enhances its utility in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
137788-48-8 |
|---|---|
Fórmula molecular |
C5HCl2F9O |
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
3,3-dichloro-1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C5HCl2F9O/c6-2(7,5(14,15)16)1(17,3(8,9)10)4(11,12)13/h17H |
Clave InChI |
SSWWHKBNDZALKW-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



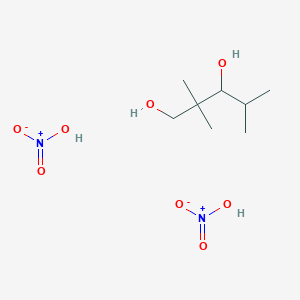
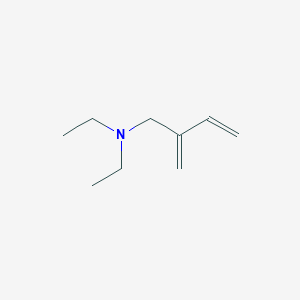
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
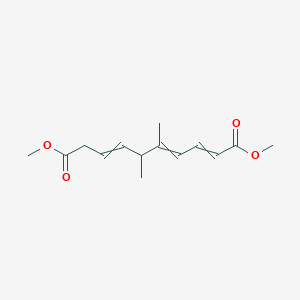

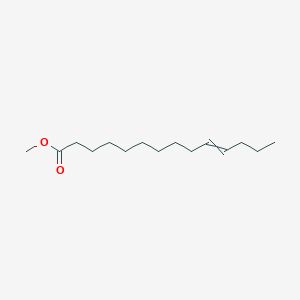
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene](/img/structure/B14273975.png)
